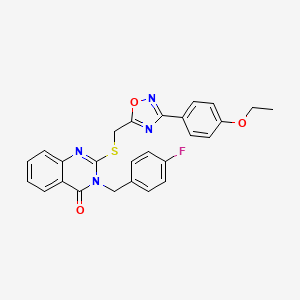
2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H21FN4O3S and its molecular weight is 488.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-fluorobenzyl)quinazolin-4(3H)-one is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antiproliferative, antioxidant, and antimicrobial properties.
1. Antiproliferative Activity
Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the quinazolinone scaffold exhibit significant antiproliferative activity against various cancer cell lines.
The mechanism by which quinazolinone derivatives exert their antiproliferative effects often involves the inhibition of key signaling pathways associated with cancer cell growth. For instance, certain derivatives have been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers, particularly non-small cell lung cancer (NSCLC) .
Case Studies
A study synthesized a novel quinazolinone derivative, demonstrating its effectiveness against NSCLC cell lines with IC50 values comparable to established treatments. The compound exhibited activity against both EGFR-TKI-sensitive and resistant cell lines, highlighting its potential as a therapeutic agent .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A3 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
2. Antioxidant Activity
Antioxidant properties are another significant aspect of quinazolinone derivatives. The presence of hydroxyl groups in the structure enhances the radical scavenging ability of these compounds.
Evaluation Methods
Various assays such as DPPH, ABTS, and CUPRAC have been employed to assess the antioxidant capacity of these derivatives. For example, compounds with ortho-dihydroxyl substitutions showed markedly improved antioxidant activity compared to their mono-hydroxyl counterparts .
Research Findings
In one study, the antioxidant activity of different quinazolinone derivatives was evaluated using multiple assays. The results indicated that certain dihydroxy derivatives had EC50 values around 8 µM, demonstrating superior scavenging potential compared to standard antioxidants like ascorbic acid .
3. Antimicrobial Activity
The antimicrobial properties of quinazolinone derivatives have also been documented, showcasing their potential in treating infections.
Activity Spectrum
Studies have reported that various synthesized quinazolinones exhibit significant antibacterial and antifungal activities. These compounds can inhibit the growth of a range of pathogens, including those resistant to conventional antibiotics .
Case Studies
Research on newly synthesized benzoxazinone and quinazolinone derivatives revealed promising antimicrobial activity against several bacterial strains. For instance, specific compounds demonstrated minimal inhibitory concentrations (MICs) comparable to or better than existing antibiotics .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-fluorophenyl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN4O3S/c1-2-33-20-13-9-18(10-14-20)24-29-23(34-30-24)16-35-26-28-22-6-4-3-5-21(22)25(32)31(26)15-17-7-11-19(27)12-8-17/h3-14H,2,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTJGCRDYRHAISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














